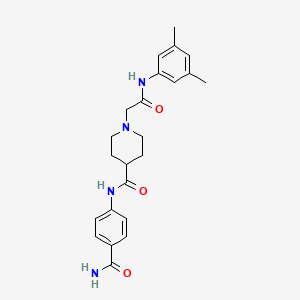

N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a 4-carbamoylphenyl group and a 2-((3,5-dimethylphenyl)amino)-2-oxoethyl side chain. The 3,5-dimethylphenyl group enhances lipophilicity, while the carbamoyl moiety may improve solubility and target binding .

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-11-16(2)13-20(12-15)25-21(28)14-27-9-7-18(8-10-27)23(30)26-19-5-3-17(4-6-19)22(24)29/h3-6,11-13,18H,7-10,14H2,1-2H3,(H2,24,29)(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYLQOVTDLFBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings.

- Molecular Formula : C32H35N5O5

- Molecular Weight : 569.65 g/mol

- CAS Number : 1052250-94-8

Research indicates that compounds similar to N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide exhibit multi-target activity, particularly against key protein kinases involved in cancer progression. The compound is believed to inhibit:

- VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2, crucial for angiogenesis.

- ERK-2 : Extracellular signal-regulated kinase 2, involved in cell proliferation.

- Abl-1 : A tyrosine kinase associated with various cancers.

Anticancer Properties

A study highlighted the compound's potential as an anticancer agent through its ability to induce apoptosis in cancer cells. For instance, a derivative of this compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant cytotoxicity and the ability to trigger programmed cell death .

Inhibition Studies

In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines by targeting multiple pathways:

| Target Protein | Activity | Reference |

|---|---|---|

| VEGFR-2 | Inhibition of angiogenesis | |

| ERK-2 | Reduction in cell proliferation | |

| Abl-1 | Disruption of signaling pathways |

Case Studies and Research Findings

- Study on Multitarget Inhibition :

-

Synthesis and Evaluation :

- The synthesis of N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has been optimized to yield compounds with high purity and efficacy. The biological evaluations showed promising results in terms of anti-proliferative activity against various cancer cell lines .

- Potential for Further Development :

Scientific Research Applications

Structure

The structure of N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide features a piperidine ring, which is a common motif in many pharmaceuticals. Its unique functional groups contribute to its biological activity.

Medicinal Chemistry

N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antidepressant Effects : Compounds with piperidine structures have been associated with modulation of neurotransmitter systems, suggesting potential use in treating mood disorders.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, which could be pivotal in drug development. For instance:

- Carbonic Anhydrase Inhibition : Similar compounds have been identified as effective inhibitors of carbonic anhydrases, which are crucial for numerous physiological processes and are targets for drug design .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of piperidine derivatives has provided insights into how modifications can enhance biological activity. For example:

- Substituent Effects : Variations in substituents on the piperidine ring or the phenyl groups can significantly affect the compound's potency and selectivity against specific targets .

Computational Studies

Computational modeling has been employed to predict the interactions between N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide and biological targets. These studies help in understanding:

- Binding Affinity : Molecular docking simulations can provide insights into how well the compound binds to its target receptors or enzymes.

Case Study 1: Anticancer Activity

A study involving a series of piperidine derivatives showed that modifications similar to those found in N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide resulted in enhanced anticancer activity against various cell lines. The findings suggested that the presence of specific functional groups was crucial for activity .

Case Study 2: Neuropharmacological Effects

In vivo studies demonstrated that compounds structurally related to N-(4-carbamoylphenyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide exhibited significant effects on behavior in animal models of anxiety and depression. These findings support the hypothesis that such compounds could serve as potential antidepressants .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Compound A | Anticancer | Cancer Cell Lines | |

| Compound B | Enzyme Inhibition | Carbonic Anhydrase | |

| Compound C | Neuropharmacological | GPCRs |

Table 2: Structure-Activity Relationships

Comparison with Similar Compounds

Comparison with Sulfonyl-Linked Piperidine Carboxamides ()

describes piperidine-4-carboxamides with sulfonyl-linked aromatic substituents. These compounds differ from the target molecule in their substitution patterns and functional groups:

- The carbamoylphenyl group in the target may enhance hydrogen bonding, improving target affinity .

- Synthetic Efficiency: Yields for sulfonyl-linked analogs range from 16% (4–26) to 75% (4–22), suggesting variable synthetic accessibility.

Comparison with Phenoxyaromatic Acid Analogues ()

and focus on phenoxyaromatic acids with 2-methylpropanoic acid backbones and substituted phenylacetamide side chains. These differ significantly from the target’s piperidine core but share the 3,5-dimethylphenyl motif:

- Biological Relevance: Phenoxyaromatic acids in –3 are designed as radiotherapy sensitizers, highlighting how core structure dictates therapeutic application. The target’s piperidine scaffold may favor central nervous system targets .

Comparison with Imidazole-Thioether Derivatives ()

describes a compound with an imidazole-thioether core and a 3,5-dimethylphenylamino group, sharing the target’s aromatic amide motif but differing in the central scaffold:

- Scaffold Flexibility : The imidazole-thioether in introduces conformational rigidity, whereas the piperidine core in the target may allow greater rotational freedom, affecting binding kinetics .

- Solubility : The hydroxymethyl group in ’s compound could enhance aqueous solubility compared to the target’s carbamoylphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.